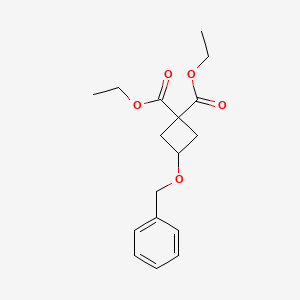

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 3-phenylmethoxycyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-3-20-15(18)17(16(19)21-4-2)10-14(11-17)22-12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQKNXLJUGYQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(C1)OCC2=CC=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510559 | |

| Record name | Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54166-15-3 | |

| Record name | Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate, a valuable intermediate in organic synthesis. The document details its chemical structure, physical properties, and reactivity, supported by experimental and computational data. Methodologies for its synthesis and characterization are presented, along with a discussion of the potential biological significance of the cyclobutane motif. This guide is intended to serve as a key resource for researchers in medicinal chemistry and drug development.

Introduction

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is a substituted cyclobutane derivative with potential applications in the synthesis of complex organic molecules. The cyclobutane ring, a four-membered carbocycle, imparts unique conformational constraints and reactivity, making it an attractive scaffold in medicinal chemistry. The presence of the benzyloxy and diethyl dicarboxylate functionalities offers multiple sites for chemical modification, rendering this compound a versatile building block for the synthesis of novel therapeutic agents. This document aims to consolidate the available physicochemical data and experimental protocols related to this compound.

Physicochemical Properties

The physicochemical properties of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate are summarized in the tables below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Identification

| Identifier | Value |

| CAS Number | 54166-15-3[1][2][3][4] |

| IUPAC Name | Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate |

| Synonyms | 3-Benzyloxycyclobutane-1,1-dicarboxylic acid diethyl ester, Diethyl 3-(phenylmethoxy)cyclobutane-1,1-dicarboxylate[1][2][4] |

| Molecular Formula | C₁₇H₂₂O₅[1][2][3][4] |

| Molecular Weight | 306.35 g/mol [2][4][5] |

Physical Properties

| Property | Value | Source |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 368.3 ± 42.0 °C at 760 mmHg[1][3], 178-183 °C at 3 Torr[2] | Experimental |

| Density | 1.2 ± 0.1 g/cm³[1][3], 1.0983 g/cm³ at 25 °C[2] | Experimental |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Computational Data

| Property | Value |

| Topological Polar Surface Area (TPSA) | 61.83 Ų[5] |

| logP (Octanol-Water Partition Coefficient) | 2.4782[5] |

| Hydrogen Bond Acceptors | 5[5] |

| Hydrogen Bond Donors | 0[5] |

| Rotatable Bonds | 7[5] |

Synthesis and Characterization

Proposed Synthesis Workflow

The synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate likely proceeds through a multi-step sequence starting from diethyl malonate.

Caption: A plausible synthetic pathway to the target compound.

Experimental Protocol: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate (A Key Intermediate)

A well-established procedure for the synthesis of the parent cyclobutane structure, diethyl 1,1-cyclobutanedicarboxylate, is available and provides a basis for the synthesis of its derivatives.[6][7]

Materials:

-

Diethyl malonate

-

Trimethylene bromide or trimethylene chlorobromide[7]

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.[6][7]

-

To a stirred solution of diethyl malonate and trimethylene bromide, the sodium ethoxide solution is added dropwise while maintaining the reaction temperature.[6][7]

-

The reaction mixture is refluxed for several hours to ensure complete reaction.[7]

-

After cooling, the mixture is poured into water and extracted with diethyl ether.[7]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.[7]

Further steps would involve selective hydrolysis, functionalization to introduce the hydroxyl group at the 3-position, and subsequent benzylation to yield the final product.

Characterization

Characterization of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a quartet and a triplet), the cyclobutane ring protons, the benzylic protons, and the aromatic protons of the benzyl group.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbons of the ester groups, the carbons of the cyclobutane ring, the benzylic carbon, and the aromatic carbons. While specific spectral data for the title compound is not available, data for the related Diethyl 1,1-cyclobutanedicarboxylate is accessible for comparison.[8]

-

Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the molecular formula by providing an accurate mass measurement.

Reactivity and Potential Applications

The reactivity of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is dictated by its functional groups. The ester groups can undergo hydrolysis, amidation, or reduction. The benzyloxy group is a common protecting group for alcohols and can be removed under various conditions, most notably by catalytic hydrogenation.

Debenzylation Reaction

A key reaction of this compound is the removal of the benzyl protecting group to yield Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. This transformation is typically achieved by catalytic hydrogenation.[9]

Caption: Catalytic hydrogenation for the removal of the benzyl group.

Experimental Protocol: Debenzylation [9]

-

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is dissolved in a suitable solvent such as ethanol.

-

A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to afford the deprotected product.

Biological Significance of the Cyclobutane Moiety

While specific biological activity data for Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is not available, the cyclobutane scaffold is present in a number of biologically active natural products and synthetic compounds. The constrained four-membered ring can influence the conformation of a molecule, potentially leading to enhanced binding to biological targets. The incorporation of cyclobutane moieties has been explored in drug discovery to improve metabolic stability and modulate pharmacokinetic properties.

Conclusion

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is a valuable synthetic intermediate with a unique structural framework. This guide has summarized its key physicochemical properties and outlined plausible synthetic and reactivity pathways. While there are gaps in the experimental data for this specific compound, the information provided, based on available literature and knowledge of related structures, serves as a solid foundation for researchers. Further investigation into its specific biological activities is warranted to fully explore its potential in drug discovery and development.

References

- 1. CAS#:54166-15-3 | Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate | Chemsrc [chemsrc.com]

- 2. 3-BENZYLOXYCYCLOBUTANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER | 54166-15-3 [amp.chemicalbook.com]

- 3. Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemscene.com [chemscene.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Diethyl 1,1-cyclobutanedicarboxylate (3779-29-1) 13C NMR spectrum [chemicalbook.com]

- 9. DIETHYL 3-HYDROXYCYCLOBUTANE-1,1-DICARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

Navigating the Spectral Landscape of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate: A Technical Guide

Introduction

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is a multifaceted organic compound with significant potential in synthetic chemistry and drug discovery. Its rigid cyclobutane core, coupled with the versatile benzyloxy and diethyl dicarboxylate functionalities, makes it a valuable building block for more complex molecular architectures. A thorough understanding of its three-dimensional structure is paramount for its effective utilization, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical tool for this purpose. This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectral data for this compound, alongside comprehensive experimental protocols and workflow visualizations to support researchers in their scientific endeavors.

Disclaimer: Publicly available, peer-reviewed, and experimentally validated ¹H and ¹³C NMR data for Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is not readily accessible. The data presented in this guide is based on computational predictions from established NMR prediction algorithms. While these predictions offer valuable insights for structural elucidation, they should be used as a reference and may differ from experimentally obtained values.

Predicted ¹H and ¹³C NMR Data

The predicted NMR data provides a quantitative basis for the structural assignment of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and assignments for each unique proton and carbon environment in the molecule, assuming a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Data for Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.25 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 4.45 | Singlet | 2H | Benzylic protons (-OCH₂Ph) |

| 4.20 | Quartet | 4H | Methylene protons of ethyl groups (-OCH₂CH₃) |

| 4.05 | Quintet | 1H | Methine proton on cyclobutane ring (-CHOBn) |

| 2.80 | Multiplet | 2H | Methylene protons on cyclobutane ring (adjacent to CHOBn) |

| 2.45 | Multiplet | 2H | Methylene protons on cyclobutane ring (adjacent to quaternary carbon) |

| 1.25 | Triplet | 6H | Methyl protons of ethyl groups (-OCH₂CH₃) |

Table 2: Predicted ¹³C NMR Data for Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate

| Chemical Shift (ppm) | Assignment |

| 171.5 | Carbonyl carbons of ester groups (C=O) |

| 138.0 | Quaternary aromatic carbon (ipso-C of C₆H₅) |

| 128.5 | Aromatic carbons (ortho/meta-C of C₆H₅) |

| 127.8 | Aromatic carbon (para-C of C₆H₅) |

| 72.0 | Methine carbon on cyclobutane ring (-CHOBn) |

| 70.0 | Benzylic carbon (-OCH₂Ph) |

| 61.5 | Methylene carbons of ethyl groups (-OCH₂CH₃) |

| 58.0 | Quaternary carbon on cyclobutane ring |

| 35.0 | Methylene carbons on cyclobutane ring |

| 14.0 | Methyl carbons of ethyl groups (-OCH₂CH₃) |

Experimental Protocols

A representative protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound such as Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is detailed below.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

-

Instrument: A 400 MHz (or higher field) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: 0-16 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as required for adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

Visualizations

To further elucidate the structural and experimental context, the following diagrams are provided.

Spectroscopic Characterization of Substituted Cyclobutane Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and characterization of substituted cyclobutane esters. These compounds are significant building blocks in medicinal chemistry and materials science, often serving as intermediates in the synthesis of pharmaceuticals and novel polymers.[1][2] Accurate and unambiguous characterization is therefore critical for advancing research and development. This document details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols and data interpretation strategies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of cyclobutane esters, including their constitution, configuration, and conformation. Both ¹H and ¹³C NMR provide critical insights.

¹H NMR Spectroscopy

Proton NMR provides information on the electronic environment of protons, their connectivity, and their spatial relationships. The puckered nature of the cyclobutane ring leads to complex spectra, but also yields a wealth of stereochemical information.

-

Chemical Shifts (δ): Protons on the cyclobutane ring typically resonate in the range of δ 1.5-3.5 ppm. Protons adjacent to the ester carbonyl group are deshielded and appear further downfield. The exact chemical shift is highly dependent on the nature and position of other substituents.

-

Coupling Constants (J): Spin-spin coupling provides invaluable data on stereochemistry.

-

Vicinal Coupling (³J): The coupling between protons on adjacent carbons is crucial for distinguishing cis and trans isomers. In many substituted cyclobutanes, the cis and trans coupling constants are of similar magnitude, often around 9 Hz.[3]

-

Geminal Coupling (²J): Coupling between non-equivalent protons on the same carbon typically ranges from -11 to -15 Hz.

-

Long-Range Coupling (⁴J): Four-bond couplings can be particularly informative about the ring's conformation. A pronounced orientation dependence is observed, where ⁴J(eq-eq) is approximately 5 Hz, while ⁴J(ax-ax) is near 0 Hz.[4] This difference is instrumental in determining the conformational equilibrium between axial and equatorial conformers of a substituent.[4]

-

¹³C NMR Spectroscopy

Carbon NMR complements ¹H NMR by providing a map of the carbon skeleton.

-

Chemical Shifts (δ): The ester carbonyl carbon is highly deshielded, appearing in the δ 170-180 ppm region. Cyclobutane ring carbons typically resonate between δ 20-50 ppm. The specific shifts are influenced by substituent effects.

Advanced NMR Techniques

For complex or highly substituted cyclobutane esters, 2D NMR techniques are essential:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, confirming proton connectivity within the ring.[3]

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, useful for assigning quaternary carbons and confirming substituent placement.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons, which is critical for confirming stereochemistry and determining molecular conformation, especially when J-coupling analysis is ambiguous.[3]

Data Summary: NMR Spectroscopy

| Parameter | Typical Range / Value | Structural Information Provided |

| ¹H Chemical Shift (δ) | ||

| Ring CH/CH₂ | 1.5 - 3.5 ppm | Electronic environment, substituent effects |

| Ester Alkoxy (e.g., -OCH₃) | 3.6 - 4.2 ppm | Identification of ester alkyl group |

| ¹³C Chemical Shift (δ) | ||

| Ring CH/CH₂ | 20 - 50 ppm | Carbon skeleton, substituent effects |

| Ester C=O | 170 - 180 ppm | Presence of ester carbonyl |

| Ester Alkoxy (e.g., -OCH₃) | 50 - 60 ppm | Identification of ester alkyl group |

| Coupling Constants (J) | ||

| ³J (vicinal) | ~7 - 10 Hz | Stereochemistry (cis/trans relationships)[3] |

| ⁴J (long-range) | eq-eq ~5 Hz, ax-ax ~0 Hz | Ring conformation, substituent orientation[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For cyclobutane esters, it is used to confirm the presence of the ester moiety and the hydrocarbon framework.

-

Ester Group Vibrations: The ester functional group gives rise to two very strong and characteristic absorption bands.[5]

-

C=O Stretch: A very strong and sharp absorption between 1750-1730 cm⁻¹ . This is often the most prominent peak in the spectrum.

-

C-O Stretch: A strong, and often broad, absorption in the 1300-1000 cm⁻¹ region.[5]

-

-

Cyclobutane Ring Vibrations:

-

C-H Stretch: Absorptions for the CH₂ groups of the ring appear just below 3000 cm⁻¹ (typically 2990-2880 cm⁻¹ ).[6][7]

-

CH₂ Scissoring: A characteristic absorption occurs around 1465 cm⁻¹ .[7]

-

Ring Deformation: A peak corresponding to the deformation of the C₄ ring can be observed around 900 cm⁻¹ .[6]

-

Data Summary: IR Spectroscopy

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³ CH₂) | 2990 - 2880 | Medium to Strong |

| C=O Stretch (Ester) | 1750 - 1730 | Strong, Sharp |

| C-H Bend (CH₂ Scissor) | ~1465 | Medium |

| C-O Stretch (Ester) | 1300 - 1000 | Strong |

| C₄ Ring Deformation | ~900 | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. The fragmentation of cyclobutane esters is often characterized by cleavage of the ester group and fragmentation of the four-membered ring.

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule after ionization. Its m/z value gives the molecular weight. In some cases, particularly with electron impact (EI) ionization, the molecular ion peak may be weak or absent due to the relative instability of the cyclobutane ring.[8]

-

Key Fragmentation Pathways:

-

Loss of Alkoxy Group: Cleavage of the O-R bond of the ester results in an [M - OR]⁺ ion.

-

Loss of Ester Group: Cleavage of the bond between the ring and the carbonyl group can lead to an [M - COOR]⁺ ion.

-

McLafferty Rearrangement: If the ester alkyl chain is long enough (≥ 3 carbons), a characteristic rearrangement can occur.

-

Ring Cleavage: The cyclobutane ring can cleave via cycloreversion to produce two ethylene fragments (or substituted ethylene fragments). This often results in a prominent peak at m/z 56 (C₄H₈⁺) or related ions in the parent structure.[9][10] The fragmentation patterns can be complex and may differ between cis and trans isomers due to varying steric interactions.[9]

-

Data Summary: Mass Spectrometry

| Ion Fragment | Description | Significance |

| [M]⁺ | Molecular Ion | Determines molecular weight |

| [M - OR]⁺ | Loss of the alkoxy part of the ester | Confirms ester structure |

| [M - COOR]⁺ | Loss of the entire ester substituent | Identifies substituent |

| [C₄H₈]⁺ or [C₂H₄]⁺ | Ring cleavage products | Characteristic of the cyclobutane core[10] |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified cyclobutane ester in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is needed (most modern spectrometers reference the residual solvent peak).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and relevant 2D spectra (COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher for better resolution). Typical acquisition parameters for ¹H include a 30-45° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate signals and determine chemical shifts and coupling constants.

IR Spectroscopy Protocol (FTIR)

-

Sample Preparation (Thin Film): If the sample is a liquid or low-melting solid, place a drop between two NaCl or KBr plates and gently press them together to form a thin film.

-

Sample Preparation (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder until a fine, homogeneous powder is formed. Press the powder into a transparent pellet using a hydraulic press.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric (H₂O, CO₂) and instrumental contributions.

-

Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer. Select a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program for the GC oven to ensure separation from impurities and solvent. Set the MS to scan over a relevant mass range (e.g., m/z 40-500).

-

Injection: Inject 1 µL of the sample solution into the GC inlet. The sample is vaporized and carried onto the column by the carrier gas (e.g., Helium).

-

Data Analysis: Identify the peak corresponding to the cyclobutane ester in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and characteristic fragment ions.

Visualized Workflows

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow for combining data from multiple spectroscopic techniques to achieve unambiguous structural characterization.

Caption: Integrated workflow for structural elucidation.

General Synthesis and Characterization Pathway

This diagram shows where spectroscopic characterization fits into the broader context of chemical synthesis, such as a typical [2+2] photocycloaddition reaction.[1]

Caption: General synthesis and characterization pathway.

References

- 1. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]

- 2. US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters - Google Patents [patents.google.com]

- 3. ias.ac.in [ias.ac.in]

- 4. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. IR Spectrum: Cycloalkanes [quimicaorganica.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Role of the benzyloxy group as a protecting group in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. Among the arsenal of protective moieties available to the synthetic chemist, the benzyloxy group, commonly referred to as the benzyl (Bn) group, stands out for its robustness, ease of introduction, and versatile cleavage methods. This technical guide provides a comprehensive overview of the benzyloxy group's role as a protecting group for alcohols, amines, and carboxylic acids, detailing its application, stability, and the experimental protocols for its introduction and removal.

Introduction to the Benzyloxy Protecting Group

The benzyloxy group (C₆H₅CH₂O-) is widely employed to temporarily mask the reactivity of hydroxyl, amino, and carboxyl functional groups. Its popularity stems from a favorable combination of stability under a wide range of reaction conditions and the availability of several mild and selective methods for its removal.[1][2] Benzyl ethers and esters are generally stable to mildly acidic and basic conditions, nucleophiles, and some oxidizing and reducing agents, making them compatible with a broad spectrum of synthetic transformations.[3][4]

Protection of Functional Groups

The introduction of the benzyl group, or benzylation, can be achieved through several methods depending on the functional group to be protected.

Protection of Alcohols

Benzyl ethers are a common choice for the protection of alcohols due to their enhanced stability compared to other protecting groups like silyl ethers, particularly under acidic conditions.[1][5] The most prevalent method for the formation of benzyl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a base to form an alkoxide, which then undergoes a nucleophilic substitution (Sₙ2) reaction with a benzyl halide, such as benzyl chloride (BnCl) or benzyl bromide (BnBr).[6][7]

Common Conditions for Benzylation of Alcohols:

| Base | Reagent | Solvent | Temperature | Notes |

| Sodium hydride (NaH) | Benzyl bromide | THF, DMF | 0 °C to r.t. | A strong base suitable for most alcohols. |

| Potassium hydroxide (KOH) | Benzyl chloride | Toluene, DMF | r.t. to reflux | A cost-effective and strong base. |

| Silver(I) oxide (Ag₂O) | Benzyl bromide | DMF | r.t. to 80 °C | Particularly useful for the monobenzylation of diols.[8] |

For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate can be used for protection under acidic catalysis.[9]

Protection of Amines

The benzyl group can also serve as a protecting group for primary and secondary amines, forming benzylamines. Reductive amination is a common method for N-benzylation, involving the reaction of an amine with benzaldehyde to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). Alternatively, direct alkylation of the amine with a benzyl halide can be employed, often in the presence of a non-nucleophilic base to scavenge the resulting acid.

Protection of Carboxylic Acids

Carboxylic acids are frequently protected as benzyl esters.[4] This transformation is typically achieved through acid-catalyzed Fischer-Speier esterification with benzyl alcohol, or by reaction of the carboxylate salt with a benzyl halide.[10] Steglich esterification, using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP), offers a milder alternative for sensitive substrates.[10]

Deprotection Strategies

The selective removal of the benzyl group, or debenzylation, is a key advantage of its use. Several methods are available, allowing for deprotection under conditions that are orthogonal to many other protecting groups.[11]

Catalytic Hydrogenolysis

The most common and mildest method for the cleavage of benzyl ethers, esters, and amines is catalytic hydrogenolysis.[1][4] This reaction involves the use of hydrogen gas (H₂) and a heterogeneous catalyst, typically palladium on carbon (Pd/C).[12] The reaction proceeds under neutral conditions and produces the deprotected functional group and toluene as the byproduct.[9]

A variation of this method is catalytic transfer hydrogenation (CTH) , which avoids the need for gaseous hydrogen.[13][14] In CTH, a hydrogen donor molecule such as ammonium formate, formic acid, cyclohexene, or triethylsilane is used to generate hydrogen in situ.[13][15][16] This technique is particularly advantageous for its operational simplicity and enhanced safety.[14]

Quantitative Data for Catalytic Hydrogenolysis Debenzylation:

| Catalyst | Hydrogen Source | Substrate | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| 10% Pd/C | H₂ (balloon) | Benzyl-protected alcohol | MeOH | Room Temp. | 1-16 h | >95 | [1] |

| 10% Pd/C | Ammonium Formate | N-Benzyl Amine | MeOH | Reflux | 10-30 min | 85-95 | [15] |

| Pd(0) EnCat™ 30NP | H₂ (balloon) | Aryl benzyl ether | EtOH | Room Temp. | Overnight | 100 | [17] |

| 10% Pd/C | Triethylsilane | Benzylidene acetal | MeOH | Room Temp. | 1-2 h | 90-98 | [16] |

Oxidative Cleavage

Benzyl ethers, particularly those with electron-donating substituents on the aromatic ring like the p-methoxybenzyl (PMB) group, are susceptible to oxidative cleavage.[6][18] 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common reagent for this transformation, which proceeds through a single electron transfer (SET) mechanism.[6][9] This method is advantageous when reductive conditions are not tolerated by other functional groups in the molecule.[19] Recent developments have shown that even simple benzyl ethers can be cleaved with DDQ under photoirradiation.[9]

Quantitative Data for Oxidative Debenzylation:

| Reagent | Substrate | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| DDQ | Carbohydrate Benzyl Ethers | Dichloromethane | Room Temp. | 1-5 h | 84-96 | [3] |

| DDQ | p-Methoxybenzyl ether | CH₂Cl₂/H₂O | Room Temp. | 0.5-2 h | >90 | [18] |

Lewis Acid-Mediated Cleavage

Strong Lewis acids such as boron trichloride (BCl₃), boron tribromide (BBr₃), and trimethylsilyl iodide (TMSI) can also effect the cleavage of benzyl ethers.[3][7] This method is generally harsher and less common but can be useful for substrates that are sensitive to both reductive and oxidative conditions.[20]

Dissolving Metal Reduction

The Birch reduction, which employs sodium or lithium in liquid ammonia with an alcohol as a proton source, is another method for cleaving benzyl ethers.[5] However, this method is less frequently used due to its harsh conditions and lack of selectivity.

Orthogonal Protection Strategies

The diverse deprotection methods for the benzyloxy group allow for its use in orthogonal protection strategies.[21][22] For example, a benzyl ether, which is cleaved by hydrogenolysis, can be used alongside a silyl ether (cleaved by fluoride ions) and an ester (cleaved by hydrolysis) in the synthesis of a complex molecule, allowing for the selective deprotection of each hydroxyl group.[1][11]

Experimental Protocols

General Procedure for Benzylation of an Alcohol using Sodium Hydride and Benzyl Bromide

Objective: To protect a primary alcohol as a benzyl ether.

Materials:

-

Alcohol (1.0 equiv)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

-

Benzyl bromide (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Procedure for Debenzylation by Catalytic Hydrogenolysis

Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.[1]

Materials:

-

Benzyl-protected alcohol (1.0 equiv)

-

10% Palladium on carbon (Pd/C) (5-10 mol% by weight)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Diatomaceous earth

Procedure:

-

Dissolve the benzyl-protected alcohol in methanol or ethanol in a flask equipped with a magnetic stir bar.[1]

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution.[1]

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon filled with H₂).[1][14]

-

Stir the reaction mixture vigorously at room temperature.[1]

-

Monitor the reaction progress by TLC.[1]

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.[14]

-

Wash the filter pad with the reaction solvent.

-

Concentrate the combined filtrate under reduced pressure to afford the deprotected alcohol.

General Procedure for Debenzylation by Catalytic Transfer Hydrogenation using Ammonium Formate

Objective: To cleave a benzyl protecting group using a hydrogen donor, avoiding the use of hydrogen gas.[15]

Materials:

-

Benzyl-protected compound (1.0 equiv)

-

Ammonium formate (5-10 equiv)

-

10% Palladium on carbon (Pd/C) (10-20 mol% by weight)

-

Methanol

Procedure:

-

To a solution of the benzyl-protected compound in methanol, add ammonium formate followed by 10% Pd/C.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.[15]

-

After completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth.[15]

-

Wash the filter pad with methanol.

-

Concentrate the combined filtrate under reduced pressure.

-

The residue can be further purified by extraction or column chromatography if necessary.

Signaling Pathways and Experimental Workflows

Conclusion

The benzyloxy group remains an indispensable tool in modern organic synthesis, offering a reliable means of protecting hydroxyl, amino, and carboxyl functionalities. Its stability across a wide range of reaction conditions, coupled with the variety of mild and selective deprotection methods, ensures its continued prevalence in the synthesis of complex molecules, from pharmaceuticals to natural products. A thorough understanding of the principles and protocols outlined in this guide will enable researchers and drug development professionals to effectively leverage the benzyloxy group in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 8. Benzyl group - Wikipedia [en.wikipedia.org]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Protecting group - Wikipedia [en.wikipedia.org]

- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 13. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 16. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 19. researchgate.net [researchgate.net]

- 20. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

- 21. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 22. Protective Groups [organic-chemistry.org]

The Ascendancy of the Small Ring: A Technical Guide to Cyclobutane-Containing Building Blocks in Synthesis

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and organic synthesis. Its inherent ring strain, once viewed as a liability, is now strategically exploited to impart unique conformational constraints, metabolic stability, and three-dimensional diversity to molecules. This technical guide provides an in-depth exploration of the synthesis and application of cyclobutane-containing building blocks, offering a valuable resource for researchers seeking to leverage the power of this versatile scaffold in drug discovery and development.

The Strategic Advantage of Cyclobutane Scaffolds

The utility of cyclobutane rings in drug design stems from their distinct structural and chemical properties.[1][2] The puckered conformation of the cyclobutane ring provides a rigid scaffold that can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity.[3][4] This conformational restriction can also be employed to improve metabolic stability by shielding susceptible functional groups from enzymatic degradation.[5] Furthermore, the introduction of a cyclobutane unit increases the sp³ character of a molecule, a desirable trait for improving solubility and other pharmacokinetic properties.[5] Several marketed drugs, including the antiviral boceprevir and the anticancer agent carboplatin, feature a cyclobutane core, underscoring the therapeutic potential of this structural motif.[3][4]

Key Synthetic Strategies for Constructing the Cyclobutane Core

The construction of the strained four-membered ring requires specialized synthetic methodologies. The most prevalent strategies include cycloaddition reactions, ring-expansion reactions, and ring-closing metathesis.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition, the formal combination of two olefinic units, is the most direct and widely employed method for synthesizing cyclobutane rings.[6][7] This reaction can be initiated by light (photochemical), heat (thermal), or transition metal catalysis.

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of a wide array of cyclobutane derivatives.[7][8] These reactions typically proceed through the excitation of one of the alkene partners to a triplet state, which then undergoes a stepwise addition to the ground-state alkene.

Experimental Protocol: Photochemical [2+2] Cycloaddition of Cinnamic Acid Derivatives [9]

A solution of the cinnamic acid derivative (1.0 equiv) in a suitable solvent (e.g., acetone, acetonitrile) is prepared in a quartz reaction vessel. The solution is deoxygenated by bubbling with nitrogen or argon for 15-30 minutes. The reaction vessel is then sealed and irradiated with a UV lamp (e.g., medium-pressure mercury lamp) at a controlled temperature. The progress of the reaction is monitored by techniques such as TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the desired cyclobutane product.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Reference |

| Cinnamic Acid | Cinnamic Acid | α-Truxillic Acid | 75 | >95:5 | - | [9] |

| Cinnamoyl Imidazole | Cinnamoyl Imidazole | Truxinate Dimer | 85 | >98:2 | 95 | [9] |

| trans-Anethole | trans-Anethole | Di-anethole | 60 | 80:20 | - | [7] |

Ketenes are highly reactive intermediates that readily undergo thermal [2+2] cycloadditions with a variety of alkenes and alkynes to produce cyclobutanones and cyclobutenones, respectively.[10][11] These reactions are often highly stereospecific.

Experimental Protocol: Thermal [2+2] Cycloaddition of a Ketene with an Alkene [12]

To a solution of the acid chloride (1.0 equiv) in an inert solvent (e.g., diethyl ether, THF) at 0 °C is added a non-nucleophilic base, such as triethylamine (1.1 equiv), dropwise. The resulting mixture, containing the in situ generated ketene, is then treated with the alkene (1.2 equiv). The reaction is stirred at room temperature or heated as required, and its progress is monitored by TLC or GC-MS. After completion, the reaction mixture is filtered to remove the amine hydrochloride salt, and the filtrate is concentrated. The crude product is purified by column chromatography to yield the corresponding cyclobutanone.

| Ketene Precursor | Alkene | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| Dichloroacetyl Chloride | Cyclopentadiene | 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one | 80 | >95:5 | [12] |

| Phenylacetyl Chloride | Styrene | 3,4-Diphenylcyclobutan-1-one | 65 | 90:10 | [11] |

Transition metal catalysts, particularly those based on cobalt, rhodium, and gold, can facilitate [2+2] cycloadditions under milder conditions than thermal or photochemical methods.[4][13][14] These reactions often exhibit excellent chemo-, regio-, and stereoselectivity.

Experimental Protocol: Gold(I)-Catalyzed Enantioselective [2+2] Cycloaddition [13]

In a nitrogen-filled glovebox, the gold(I) catalyst (e.g., (S,RP)-Josiphos digold(I) complex, 5 mol%) is dissolved in a dry, degassed solvent (e.g., PhCl). The alkyne (1.0 equiv) and the alkene (2.0 equiv) are then added sequentially. The reaction mixture is stirred at the specified temperature and monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the enantiomerically enriched cyclobutene product.

| Alkyne | Alkene | Catalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Phenylacetylene | Styrene | (R,SP)-Josiphos-Au(I) | 70 | 91 | [13] |

| 1-Octyne | 1-Hexene | Co(I)-complex | 85 | 95 | [1] |

Ring-Expansion Reactions

Ring-expansion reactions provide an alternative route to cyclobutanes, often starting from more readily available cyclopropane precursors.[15] These reactions typically involve the rearrangement of a cyclopropylcarbinyl cation or a related intermediate.

Experimental Protocol: Ring Expansion of a Donor-Acceptor Cyclopropane [15]

To a solution of the donor-acceptor cyclopropane (1.0 equiv) in a suitable solvent (e.g., dichloromethane) is added a Brønsted acid (e.g., trifluoroacetic acid, 1.1 equiv) at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the corresponding δ-lactone.

| Cyclopropane Substrate | Product | Yield (%) | Reference |

| 2-Phenyl-1,1-dicyanocyclopropane | 5-Phenyl-5,6-dihydro-2H-pyran-2-one | 65 | [15] |

| 2-Methyl-1,1-diacetylcyclopropane | 5-Methyl-5,6-dihydro-2H-pyran-2,6-dione | 58 | [15] |

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) is a powerful method for the synthesis of cyclic olefins, including cyclobutenes, from acyclic diene precursors.[2][16] This reaction is catalyzed by ruthenium or molybdenum alkylidene complexes, such as Grubbs' or Schrock's catalysts.

Experimental Protocol: Synthesis of a Cyclobutene via Ring-Closing Metathesis [2]

To a solution of the diene substrate (1.0 equiv) in a degassed solvent (e.g., dichloromethane, toluene) under an inert atmosphere is added the RCM catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%). The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched by the addition of a phosphine scavenger (e.g., triphenylphosphine) or by exposure to air. The solvent is removed in vacuo, and the crude product is purified by column chromatography to afford the desired cyclobutene.

| Diene Substrate | Catalyst | Product | Yield (%) | Reference |

| 1,5-Hexadiene | Grubbs' II | Cyclobutene | 70 | [2] |

| Diallyl Ether | Grubbs' I | 3,6-Dihydro-2H-pyran | 85 | [16] |

Workflow for Synthesis and Screening of Cyclobutane Libraries

The development of efficient synthetic routes to cyclobutane building blocks has enabled the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. A typical workflow for the synthesis and evaluation of a cyclobutane-based library is outlined below.

Caption: A generalized workflow for the creation and evaluation of a cyclobutane-focused chemical library.

Strategic Decision-Making in Cyclobutane Synthesis

The choice of synthetic strategy for constructing a cyclobutane-containing molecule depends on several factors, including the desired substitution pattern, stereochemistry, and the availability of starting materials. The following decision tree provides a simplified guide for selecting an appropriate synthetic approach.

Caption: A simplified decision-making framework for selecting a synthetic route to cyclobutanes.

Conclusion

Cyclobutane-containing building blocks have transitioned from chemical curiosities to indispensable tools in the arsenal of the modern synthetic and medicinal chemist. The continued development of robust and selective synthetic methodologies for their construction will undoubtedly fuel further innovation in drug discovery and materials science. This guide provides a foundational understanding of the key synthetic strategies and their practical implementation, empowering researchers to harness the unique properties of the cyclobutane scaffold in their scientific endeavors.

References

- 1. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 3. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01727K [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemtube3d.com [chemtube3d.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. uwo.scholaris.ca [uwo.scholaris.ca]

- 16. Ring Closing Metathesis [organic-chemistry.org]

An In-depth Technical Guide on the Stability and Reactivity of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is a versatile synthetic intermediate with significant applications in medicinal chemistry and drug discovery. Its unique structural features, including a strained cyclobutane ring, diester functionalities, and a benzyloxy protecting group, offer a rich landscape for chemical modifications. This guide provides a comprehensive overview of the stability and reactivity of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing synthetic pathways.

Chemical and Physical Properties

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 54166-15-3 | [1][2] |

| Molecular Formula | C₁₇H₂₂O₅ | [1] |

| Molecular Weight | 306.35 g/mol | [1] |

| Boiling Point | 368.3 ± 42.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Purity | ≥97% (commercially available) | [1] |

Stability Profile

While comprehensive quantitative stability data remains limited in publicly accessible literature, the compound is generally considered stable under standard laboratory conditions.

Storage: Commercially available Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is typically stored at room temperature in a sealed container under a dry atmosphere.[4]

General Stability: As a synthetic intermediate, it is sufficiently stable for use in multi-step syntheses.[5] The primary points of reactivity that can influence its stability are the ester functionalities and the benzyloxy group.

-

Hydrolytic Stability: The diethyl ester groups are susceptible to hydrolysis under both acidic and basic conditions, which would lead to the corresponding dicarboxylic acid or monoester. Kinetic data for the hydrolysis of similar diethyl dicarboxylates suggests that the reaction rate is influenced by pH and temperature.[6]

-

Thermal Stability: While a specific decomposition temperature has not been reported, its high boiling point suggests good thermal stability under non-pyrolytic conditions.[3]

Reactivity and Synthetic Applications

The reactivity of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is centered around its three key functional groups: the benzyloxy ether, the diethyl ester, and the cyclobutane ring. This trifecta of reactivity makes it a valuable building block for creating diverse molecular architectures, particularly in the synthesis of bioactive molecules and natural product analogues.[4][5]

Reactions at the Benzyloxy Group

The benzyl group serves as a common protecting group for the hydroxyl functionality at the C3 position of the cyclobutane ring. Its removal is a key transformation, unmasking a reactive hydroxyl group for further functionalization.

A standard and efficient method for cleaving the benzyl ether is catalytic hydrogenation. This reaction proceeds under mild conditions and typically affords the corresponding alcohol in high yield.

Experimental Protocol: Synthesis of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

A detailed experimental protocol for this transformation has been reported and is summarized below.

| Parameter | Value |

| Starting Material | Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate |

| Reagents | H₂, 10% Pd/C |

| Solvent | Ethanol |

| Temperature | Room Temperature |

| Reaction Time | Overnight |

| Yield | High |

A schematic representation of this reaction is provided in the visualization section.

Reactions of the Diethyl Ester Groups

The two ethyl ester groups provide a handle for a variety of chemical transformations, allowing for the introduction of different functional groups and the extension of the carbon skeleton.

-

Hydrolysis: As mentioned in the stability profile, the esters can be hydrolyzed to the corresponding carboxylic acids. This transformation is typically carried out under acidic or basic conditions. The resulting diacid can be isolated or used in situ for subsequent reactions.

-

Reduction: The esters can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Amidation: Reaction with amines can convert the esters to amides. This is a common strategy in drug discovery to introduce functionalities that can participate in hydrogen bonding.

-

Reaction with Organometallic Reagents: Grignard reagents and other organometallic compounds are expected to react with the ester groups. Typically, this would involve a double addition to form tertiary alcohols.[8][9][10][11]

Reactivity of the Cyclobutane Ring

The cyclobutane ring, with its inherent ring strain, can participate in ring-opening and cycloaddition reactions, providing access to more complex molecular scaffolds. While specific examples for Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate are not extensively documented, the general reactivity of cyclobutane derivatives suggests potential for such transformations.[12][13]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic transformations and potential logical relationships involving Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate.

Caption: Key synthetic transformations of the title compound.

Caption: Application in drug discovery workflows.

Conclusion

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is a stable and versatile building block in organic synthesis. Its reactivity is well-defined by its constituent functional groups, allowing for selective transformations at the benzyloxy ether and the diethyl ester moieties. The debenzylation to reveal a hydroxyl group is a particularly useful transformation for introducing further complexity. While detailed quantitative stability data is sparse, its widespread use as a synthetic intermediate attests to its robustness under a variety of reaction conditions. The strategic application of this compound will continue to be a valuable asset in the design and synthesis of novel molecules for drug development and other scientific pursuits.

References

- 1. chemscene.com [chemscene.com]

- 2. CAS#:54166-15-3 | Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate | Chemsrc [chemsrc.com]

- 3. Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. baranlab.org [baranlab.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Diethyl 1,1-cyclobutanedicarboxylate | C10H16O4 | CID 77410 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Insights for Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and synthetic context of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (CAS No. 54166-15-3). This valuable building block is utilized in organic synthesis, particularly in the development of pharmaceutical agents, due to its functionalized cyclobutane core. The presence of the benzyloxy group offers a stable protecting group that can be selectively removed, while the diethyl ester functionalities allow for further molecular modifications.

Commercial Suppliers and Availability

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is available from a range of chemical suppliers, primarily for research and development purposes. The purity levels are generally high, though availability and pricing can vary. Below is a summary of known suppliers.

| Supplier | Purity | Quantity | Price (USD) | Availability |

| AccelaChem | ≥95% | 1g | $195.00 | 4+ weeks lead time |

| ChemScene | ≥97% | Varies | Inquire | Inquire |

| MySkinRecipes | 95% | 100mg | ~$67.00 (converted from THB) | 10-20 days |

| 250mg | ~$111.00 (converted from THB) | 10-20 days | ||

| 1g | ~$267.00 (converted from THB) | 10-20 days | ||

| 5g | ~$800.00 (converted from THB) | 10-20 days | ||

| 25g | ~$2667.00 (converted from THB) | 10-20 days | ||

| Alfa Chemistry | - | Varies | Inquire | Inquire |

| P&S Chemicals | - | Varies | Inquire | Inquire |

| ChemUniverse | - | Varies | Inquire | Inquire |

| Win-Win Chemical | 98% | Grams, Kilograms | Inquire | Inquire |

Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information.

Synthetic Pathways and Experimental Protocols

Experimental Protocol: Synthesis of a Platinum(II) Complex for Antiproliferative Studies

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate serves as a precursor to 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid, which has been utilized in the synthesis of novel platinum(II) complexes with potential anticancer properties. The following is a representative experimental protocol for the synthesis of such a complex.

-

Hydrolysis of the Diethyl Ester: Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is hydrolyzed to 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid using a suitable base, such as sodium hydroxide, in an aqueous or alcoholic solution, followed by acidification.

-

Formation of the Platinum Complex:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄) is reacted with two equivalents of an amine ligand (e.g., 1-methyl-1H-pyrazole) to form an intermediate di-substituted platinum complex.

-

The intermediate is then reacted with silver nitrate to replace the chloride ligands with aqua ligands.

-

Finally, the sodium salt of 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is added to the aqueous solution of the aqua-platinum complex. The dicarboxylate displaces the aqua ligands to form the final chelated platinum(II) complex.[1]

-

References

An In-depth Technical Guide on Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate: Safety, Storage, and Handling

This technical guide provides comprehensive information on the safety, storage, and handling of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (CAS No. 54166-15-3). The content herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

The fundamental properties of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate are summarized in the table below. This data is essential for its appropriate handling and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 54166-15-3 | [1][2] |

| Molecular Formula | C₁₇H₂₂O₅ | [1][2][3] |

| Molecular Weight | 306.35 g/mol | [1][2][3] |

| Appearance | Colourless liquid | [3] |

| Boiling Point | 368.3 ± 42.0 °C at 760 mmHg | [1] |

| 178-183 °C at 3 Torr | [3] | |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| 1.0983 g/cm³ at 25 °C | [3] | |

| Purity | ≥97% | [2] |

Safety and Hazard Information

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is classified as harmful if swallowed. Appropriate personal protective equipment (PPE) must be worn at all times when handling this substance. The toxicological properties have not been fully investigated, and it should be handled with care in a laboratory setting.

| Hazard Information | Details | Source(s) |

| GHS Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed | [3] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

First Aid Measures:

-

If Swallowed: Rinse mouth with water. Consult a physician.[4]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[4]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][4]

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[4]

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of the compound and ensure laboratory safety.

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][4][5]

-

Recommended storage temperatures include room temperature or 4°C.[2][3][5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[4]

-

Ensure adequate ventilation, preferably under a chemical fume hood.[4]

-

Avoid contact with skin, eyes, or clothing.[4]

-

Avoid ingestion and inhalation.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3]

Experimental Protocols

This compound is a valuable intermediate in organic synthesis. Below is a detailed experimental protocol for the debenzylation of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate to yield Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

Objective: To synthesize Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate via hydrogenation.

Materials:

-

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (2 g)

-

Ethanol (EtOH, 100 ml)

-

10% Palladium on Carbon (Pd/C, 400 mg, 20% w/w)

-

Hydrogenation apparatus

-

Rotary evaporator

Procedure:

-

Dissolve Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (2 g) in ethanol (100 ml) in a suitable reaction flask.[6]

-

Carefully add 10% Palladium on Carbon (400 mg) to the solution.[6]

-

Subject the reaction suspension to hydrogenation at room temperature overnight.[6]

-

Upon reaction completion (monitored by an appropriate method such as TLC or LC-MS), filter the mixture over Celite to remove the Pd/C catalyst.

-

Remove the solvent (ethanol) by evaporation under reduced pressure using a rotary evaporator.[6]

-

The resulting product, Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, is obtained as a colorless oil (expected yield: ~1.3 g, 91.5%).[6]

Mandatory Visualizations

The following diagrams illustrate key workflows for handling and experimental use of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate.

Caption: General workflow for safe handling of chemical intermediates.

Caption: Step-by-step protocol for hydrogenation of the title compound.

References

- 1. Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-BENZYLOXYCYCLOBUTANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER | 54166-15-3 [amp.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate [myskinrecipes.com]

- 6. DIETHYL 3-HYDROXYCYCLOBUTANE-1,1-DICARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate

Abstract

This document provides a detailed, two-step experimental protocol for the synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate. The synthesis commences with the preparation of the key intermediate, 1,3-dibromo-2-(benzyloxy)propane, via a Williamson ether synthesis. This intermediate is subsequently used to alkylate diethyl malonate in a base-mediated cycloalkylation reaction to yield the target compound. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Cyclobutane derivatives are important structural motifs in numerous biologically active molecules and natural products. The rigid four-membered ring system provides a unique conformational constraint that is often exploited in drug design. Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is a valuable building block for the synthesis of more complex molecules, offering a versatile handle for further functionalization. The benzyloxy group can be readily removed to reveal a hydroxyl functionality, and the diethyl dicarboxylate moiety can be manipulated to introduce a variety of substituents. This protocol outlines a reliable and reproducible method for the preparation of this key synthetic intermediate.

Overall Reaction Scheme

The synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is achieved in two sequential steps:

-

Step 1: Synthesis of 1,3-dibromo-2-(benzyloxy)propane by Williamson ether synthesis from 1,3-dibromo-2-propanol and benzyl bromide.

-

Step 2: Synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate by cycloalkylation of diethyl malonate with the synthesized 1,3-dibromo-2-(benzyloxy)propane.

Experimental Protocols

Step 1: Synthesis of 1,3-dibromo-2-(benzyloxy)propane

-

Materials:

-

1,3-dibromo-2-propanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Rotary evaporator

-

Standard glassware for extraction and purification

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 1,3-dibromo-2-propanol (1.0 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise via a dropping funnel over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure 1,3-dibromo-2-(benzyloxy)propane.

-

Step 2: Synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate

-

Materials:

-

Diethyl malonate

-

1,3-dibromo-2-(benzyloxy)propane (from Step 1)

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Rotary evaporator

-

Standard glassware for extraction and purification

-

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve sodium ethoxide (2.2 eq) in anhydrous ethanol.

-

To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

-

Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Add a solution of 1,3-dibromo-2-(benzyloxy)propane (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate.

-

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate | C₁₇H₂₂O₅ | 306.35 | 178-183 (at 3 Torr) | 1.0983 (at 25°C) |

| 1,3-dibromo-2-propanol | C₃H₆Br₂O | 217.89 | 219 | 2.199 |

| Benzyl bromide | C₇H₇Br | 171.03 | 198-199 | 1.438 |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 199.3 | 1.055 |

Visualizations

Caption: Synthetic workflow for Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sodium hydride is a highly flammable and reactive solid. It reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Benzyl bromide is a lachrymator and is corrosive. Handle with care.

-

1,3-dibromo-2-propanol is toxic and an irritant. Avoid contact with skin and eyes.

-

The solvents used (THF, ethanol, diethyl ether) are flammable. Avoid open flames and sparks.

Conclusion

The protocol described herein provides a comprehensive and detailed procedure for the synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate. This two-step synthesis is robust and scalable, making it suitable for both academic research and industrial applications. The synthesized compound is a versatile intermediate for the preparation of a wide range of substituted cyclobutane derivatives.

Application Notes: The Strategic Use of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate in the Synthesis of Pharmaceutical Intermediates

Introduction

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is a versatile synthetic building block that is gaining prominence in the field of pharmaceutical drug development. Its rigid, three-dimensional cyclobutane core, combined with strategically placed functional groups, offers a unique scaffold for the synthesis of complex molecular architectures, particularly carbocyclic nucleoside analogues, which are a cornerstone of antiviral therapies. The benzyloxy group serves as a readily cleavable protecting group for a hydroxyl functionality, which is crucial for mimicking the ribose sugar moiety of natural nucleosides. The geminal diester groups provide a handle for further chemical modifications, such as hydrolysis, amidation, or reduction, enabling the construction of diverse pharmaceutical intermediates.

This document provides detailed application notes and experimental protocols for the use of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate in the synthesis of key pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

The primary application of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate lies in its role as a precursor to 3-hydroxycyclobutane derivatives, which are essential for the synthesis of carbocyclic nucleoside analogues. These analogues, such as Carbovir and Abacavir, are potent reverse transcriptase inhibitors used in the treatment of HIV. The cyclobutane ring replaces the furanose sugar of natural nucleosides, offering increased metabolic stability and improved pharmacokinetic profiles.

The general synthetic strategy involves the deprotection of the benzyloxy group to reveal the hydroxyl functionality, followed by a series of transformations to introduce the nucleobase and other necessary functionalities.

Experimental Protocols

Protocol 1: Debenzylation of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate to Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

This protocol describes the hydrogenolysis of the benzyl ether to yield the corresponding alcohol, a key intermediate for further elaboration.

Materials:

-

Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate

-

Ethanol (EtOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (1.0 eq) in ethanol.

-

Add 10% Pd/C (typically 10-20% by weight of the starting material) to the solution.

-

Stir the suspension under a hydrogen atmosphere (typically 1 atm or higher pressure in a hydrogenation apparatus) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with ethanol.

-